molecular formula C25H34F3N7O10S B12756429 Benzenesulfonamide, 4-(dipropylamino)-3,5-dinitro-, mixt. with 2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)benzenamine CAS No. 63665-17-8

Benzenesulfonamide, 4-(dipropylamino)-3,5-dinitro-, mixt. with 2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)benzenamine

Cat. No.: B12756429
CAS No.: 63665-17-8
M. Wt: 681.6 g/mol
InChI Key: RGPOIPXNXGFTIT-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-(dipropylamino)-3,5-dinitro-, mixt. with 2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)benzenamine is a complex chemical mixture. This compound is known for its unique structural properties and potential applications in various scientific fields. The mixture combines the properties of benzenesulfonamide derivatives and trifluoromethyl-substituted benzenamines, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, 4-(dipropylamino)-3,5-dinitro- involves the nitration of benzenesulfonamide followed by the introduction of dipropylamino groups. The reaction typically requires strong nitrating agents such as nitric acid and sulfuric acid under controlled temperatures to ensure selective nitration at the 3 and 5 positions.

For the preparation of 2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)benzenamine, the process involves the nitration of N,N-dipropylaniline followed by the introduction of a trifluoromethyl group. This can be achieved using reagents like trifluoromethyl iodide in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of these compounds often involves large-scale nitration and amination processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired products. Safety measures are crucial due to the handling of strong acids and reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro groups in these compounds can undergo reduction to form amino derivatives.

    Reduction: The nitro groups can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Reduction: Amino derivatives of the original compounds.

    Substitution: Halogenated benzenesulfonamide or benzenamine derivatives.

Scientific Research Applications

Chemistry

These compounds are used as intermediates in the synthesis of more complex molecules. Their unique structural features make them valuable in the development of new materials and catalysts.

Biology

In biological research, these compounds can be used as probes to study enzyme interactions and protein binding due to their ability to form stable complexes with biological molecules.

Medicine

Potential applications in medicine include the development of new drugs targeting specific enzymes or receptors. The nitro and trifluoromethyl groups can enhance the bioactivity and stability of pharmaceutical compounds.

Industry

In the industrial sector, these compounds are used in the production of dyes, pigments, and agrochemicals. Their stability and reactivity make them suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of these compounds involves their interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with enzymes or receptors. The trifluoromethyl group can enhance the binding affinity and specificity of the compounds to their targets, leading to increased biological activity.

Comparison with Similar Compounds

Similar Compounds

    Trifluralin: A pre-emergence herbicide with a similar trifluoromethyl-substituted benzenamine structure.

    Dinitroaniline: Compounds with similar nitro and amine functional groups.

Uniqueness

The combination of benzenesulfonamide and trifluoromethyl-substituted benzenamine in a single mixture provides unique properties not found in individual compounds. This mixture offers enhanced reactivity and stability, making it suitable for a wider range of applications in scientific research and industry.

Properties

CAS No.

63665-17-8

Molecular Formula

C25H34F3N7O10S

Molecular Weight

681.6 g/mol

IUPAC Name

2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline;4-(dipropylamino)-3,5-dinitrobenzenesulfonamide

InChI

InChI=1S/C13H16F3N3O4.C12H18N4O6S/c1-3-5-17(6-4-2)12-10(18(20)21)7-9(13(14,15)16)8-11(12)19(22)23;1-3-5-14(6-4-2)12-10(15(17)18)7-9(23(13,21)22)8-11(12)16(19)20/h7-8H,3-6H2,1-2H3;7-8H,3-6H2,1-2H3,(H2,13,21,22)

InChI Key

RGPOIPXNXGFTIT-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-].CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)N)[N+](=O)[O-]

Origin of Product

United States

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